CB-Cyclam

Coordination Chemistry Radiopharmaceuticals Kinetic Stability

CB-Cyclam is a cross-bridged bifunctional chelator with unparalleled kinetic inertness for Cu(II) radiometals. Unlike unbridged cyclam or TETA, its preorganized geometry prevents transchelation and demetalation in vivo, delivering >6-fold lower liver and bone marrow retention for 64Cu-PET. Essential for antibody-based radiopharmaceuticals requiring prolonged circulatory stability. Achieve high-contrast imaging and matched theranostic pairs with the same CXCR4-targeted scaffold.

Molecular Formula C10H24N4
Molecular Weight 200.32 g/mol
CAS No. 295-37-4
Cat. No. B1669387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-Cyclam
CAS295-37-4
Synonymscyclam
cyclam dihydroiodide
cyclam diperchlorate
cyclam monohydrobromide
JM1498
Molecular FormulaC10H24N4
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESC1CNCCNCCCNCCNC1
InChIInChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2
InChIKeyMDAXKAUIABOHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CB-Cyclam (CAS 295-37-4) Cross-Bridged Chelator: Procurement Considerations for Radiopharmaceutical and Coordination Chemistry Applications


CB-Cyclam (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) is a rigidified, cross-bridged derivative of the macrocyclic tetraamine cyclam (CAS 295-37-4) [1]. It functions as a bifunctional chelator (BFC), engineered for the stable sequestration of divalent radiometals, most notably Cu(II), and for subsequent covalent conjugation to targeting vectors such as peptides and antibodies . The incorporation of an ethylene bridge between nonadjacent nitrogen atoms of the cyclam backbone enforces a highly preorganized, conformationally locked geometry that critically enhances the kinetic inertness of its metal complexes while retaining high thermodynamic affinity [2].

Why Unbridged Cyclam (CAS 295-37-4) and TETA Cannot Substitute for CB-Cyclam in Radiopharmaceutical Chelation: The Kinetic Inertness Barrier


Generic substitution of CB-Cyclam with its unbridged parent cyclam or with the acyclic chelator TETA in radiopharmaceutical design is precluded by a fundamental limitation: these alternatives form thermodynamically stable but kinetically labile complexes with Cu(II), leading to significant in vivo demetalation and transchelation by endogenous proteins (e.g., superoxide dismutase, ceruloplasmin). While cyclam exhibits a high formation constant (log Kf ≈ 27.2) comparable to CB-Cyclam (log Kf ≈ 27.1), its decomplexation half-life under physiological challenge is an order of magnitude shorter . Similarly, 64Cu-TETA conjugates exhibit prolonged hepatic and bone marrow retention, with >60% of the 30-minute uptake remaining at 24 hours, severely compromising imaging contrast and dosimetry [1]. CB-Cyclam's cross-bridged topology directly addresses this critical failure mode by imposing an exceptionally high kinetic barrier to Cu(II) dissociation, a property that cannot be achieved with unbri dged analogs. This differential in vivo stability is the decisive factor for procurement in nuclear medicine applications where off-target metal release undermines diagnostic accuracy and therapeutic safety.

CB-Cyclam Differentiation: Quantified Evidence for Procurement Decisions in Radiopharmaceutical Chelation


Kinetic Inertness: Acid-Catalyzed Decomplexation Half-Life Compared to Unbridged Cyclam

CB-Cyclam achieves a substantial increase in kinetic inertness of its Cu(II) complex relative to unbridged cyclam, as quantified by acid-catalyzed decomplexation half-lives. While both ligands exhibit comparable thermodynamic stability (log Kf ~27.2 for cyclam vs. ~27.1 for CB-cyclam), the kinetic barrier to metal release differs by an order of magnitude .

Coordination Chemistry Radiopharmaceuticals Kinetic Stability

In Vivo Biodistribution and Clearance: 64Cu-CB-TE2A Peptide Conjugates vs. 64Cu-TETA Conjugates

In a direct in vivo comparison using a peptide-conjugated model system, 64Cu complexes of the CB-cyclam derivative CB-TE2A demonstrated markedly superior clearance kinetics from non-target organs compared to analogous 64Cu-TETA conjugates. The data reveal a stark difference in tissue retention, which is a direct consequence of differential complex stability in the biological milieu [1].

PET Imaging Biodistribution Radiometal Chelation

CXCR4 Receptor Antagonism: Affinity of Cu2-CB-Bicyclam vs. Alternative Imaging Agents

The copper complex of a CB-cyclam dimer, Cu2-CB-bicyclam, functions as a high-affinity antagonist for the CXCR4 chemokine receptor, a validated target in oncology. Its potency enables its use as a blocking agent to confirm receptor-mediated uptake of investigational CXCR4-targeted PET tracers [1].

CXCR4 Molecular Imaging Receptor Antagonism

Mild Radiolabeling Efficiency: CB-Cyclam Derivatives with Optimized Pendant Arms

Unmodified CB-cyclam typically requires harsh conditions (e.g., elevated temperatures, extended reaction times) for efficient radiolabeling, which is incompatible with heat-sensitive biomolecules. Recent research demonstrates that pendant arm engineering on the CB-cyclam platform can overcome this limitation, enabling efficient 64Cu incorporation under mild conditions comparable to those of unbridged cyclam derivatives [1].

Radiolabeling Copper-64 Chelator Design

Definitive Application Scenarios for CB-Cyclam: Where Cross-Bridged Rigidity Is Non-Negotiable


Copper-64 Labeled Peptide and Antibody Conjugates for PET Imaging

In the development of 64Cu-labeled bioconjugates for positron emission tomography (PET), the kinetic inertness of CB-cyclam and its derivatives (e.g., CB-TE2A) is essential. As established in Section 3, 64Cu-CB-cyclam conjugates exhibit a >6-fold reduction in 24-hour liver and bone marrow retention compared to 64Cu-TETA conjugates [1]. This differential clearance is critical for achieving high-contrast images of target tissues and minimizing radiation dose to non-target organs. Procurement of CB-cyclam-based BFCs is therefore justified when the imaging target resides near, or is metastatic to, the liver or bone marrow, as the low background signal from these organs is a direct competitive advantage.

Theranostic Radiopharmaceuticals Requiring Long Circulating Half-Lives

For antibody-based radiopharmaceuticals, which can circulate in the bloodstream for several days before achieving optimal tumor uptake, the chelator must remain intact over extended periods in vivo. The order-of-magnitude greater kinetic stability of Cu-CB-cyclam complexes under harsh acidic challenge, as quantified in Section 3 , serves as a validated surrogate for resistance to the slow, cumulative process of transchelation by serum proteins. This property makes CB-cyclam the preferred chelator scaffold for 64Cu-labeled monoclonal antibodies and other long-circulating vectors, where any metal dissociation would result in unacceptable bone marrow accumulation and myelotoxicity.

CXCR4-Targeted Theranostic Agents for Hematologic and Solid Malignancies

The high-affinity antagonism of the CXCR4 receptor by dimeric Cu2-CB-bicyclam complexes (IC50 = 3 nM) [2] validates the CB-cyclam scaffold as a functional pharmacophore in addition to being a chelator. This scenario justifies the procurement of CB-cyclam building blocks for the synthesis of novel CXCR4-targeted imaging and therapeutic agents. Unlike alternative CXCR4 ligands that lack chelation capacity, CB-cyclam dimers enable the creation of true theranostic pairs—where the same molecular scaffold can be used for PET imaging (with 64Cu) and for targeted radiotherapy (with 67Cu or other therapeutic radiometals)—streamlining regulatory development and ensuring matched pharmacokinetics.

Fundamental Coordination Chemistry Studies of Macrocyclic Rigidity and Metal Ion Selectivity

Beyond radiopharmaceutical applications, CB-cyclam serves as an indispensable model compound in academic and industrial coordination chemistry research. As reported in a comprehensive coordination study [3], the presence of the ethylene cross-bridge significantly alters the configurational distribution (trans-I, trans-III, cis-V ratios) of Cu(II) and Zn(II) complexes compared to unbridged cyclam and N-methylated derivatives. Procurement of CB-cyclam is thus required for systematic investigations into the structure-activity relationships governing metal ion selectivity, complexation kinetics, and the design of next-generation chelators with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CB-Cyclam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.